molecular formula C22H22F2N2O4 B6349843 8-Benzyl-4-(2,4-difluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326811-14-6

8-Benzyl-4-(2,4-difluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349843
CAS No.: 1326811-14-6
M. Wt: 416.4 g/mol
InChI Key: RSGCJWCDRPXTGF-UHFFFAOYSA-N
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Description

The compound “8-Benzyl-2,8-diazaspiro[4.5]decane” is a solid substance with a molecular weight of 230.35 . Another related compound is “4-Acetyl-8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride” which has a molecular weight of 370.9 .


Synthesis Analysis

A series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one was synthesized . Their activity as new anti-ulcer agents was investigated in vivo .


Molecular Structure Analysis

The InChI code for “4-Acetyl-8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride” is 1S/C17H22N2O3S.ClH/c1-13(20)19-15(16(21)22)12-23-17(19)7-9-18(10-8-17)11-14-5-3-2-4-6-14;/h2-6,15H,7-12H2,1H3,(H,21,22);1H .


Physical and Chemical Properties Analysis

The compound “8-Benzyl-2,8-diazaspiro[4.5]decane” is a solid . The related compound “4-Acetyl-8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride” also is a solid and has a boiling point of 251-253 .

Safety and Hazards

The compound “8-Benzyl-2,8-diazaspiro[4.5]decane” has a hazard classification of Acute Tox. 4 Oral . The related compound “4-Acetyl-8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride” has several hazard statements including H302, H312, H315, H319, H332, and H335 .

Properties

IUPAC Name

8-benzyl-4-(2,4-difluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N2O4/c23-16-6-7-17(18(24)12-16)20(27)26-19(21(28)29)14-30-22(26)8-10-25(11-9-22)13-15-4-2-1-3-5-15/h1-7,12,19H,8-11,13-14H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGCJWCDRPXTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=C(C=C(C=C3)F)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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